6-methyl-2-propyl-1H-benzimidazole
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Overview
Description
6-Methyl-2-propyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological activities The structure of this compound consists of a benzimidazole core with a methyl group at the 6th position and a propyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-propyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acid derivatives. One common method involves the reaction of N-methyl-o-phenylenediamine with 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid using phosphorous oxychloride in a non-polar solvent such as xylene, 1,4-dioxane, or toluene at 100-110°C for 5-15 hours . The product is then crystallized using non-aqueous organic solvents like ethyl acetate or isopropyl acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-propyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines.
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
6-Methyl-2-propyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other benzimidazole derivatives.
Mechanism of Action
The mechanism of action of 6-methyl-2-propyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
2-Methylbenzimidazole: Lacks the propyl group at the 2nd position.
2-Propylbenzimidazole: Lacks the methyl group at the 6th position.
6-Methylbenzimidazole: Lacks the propyl group at the 2nd position.
Uniqueness: 6-Methyl-2-propyl-1H-benzimidazole is unique due to the presence of both the methyl group at the 6th position and the propyl group at the 2nd position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives .
Properties
CAS No. |
5473-06-3 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6-methyl-2-propyl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2/c1-3-4-11-12-9-6-5-8(2)7-10(9)13-11/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
RCVFZYIDHRLOHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2)C |
Origin of Product |
United States |
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